molecular formula C7H10ClN B2369041 (1R)-1-Ethynyl-3-azabicyclo[3.1.0]hexane;hydrochloride CAS No. 2490355-54-7

(1R)-1-Ethynyl-3-azabicyclo[3.1.0]hexane;hydrochloride

Cat. No.: B2369041
CAS No.: 2490355-54-7
M. Wt: 143.61
InChI Key: YFCVZODUGSBUGT-JWOPXBRZSA-N
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Description

(1R)-1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride (CAS: 2227206-44-0) is a bicyclic compound featuring a 3-azabicyclo[3.1.0]hexane core substituted with an ethynyl group at the 1-position and a hydrochloride salt. Its molecular formula is C₇H₁₀ClN, with a molecular weight of 143.61 g/mol .

Properties

IUPAC Name

(1R)-1-ethynyl-3-azabicyclo[3.1.0]hexane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N.ClH/c1-2-7-3-6(7)4-8-5-7;/h1,6,8H,3-5H2;1H/t6?,7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCVZODUGSBUGT-JWOPXBRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC12CC1CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@@]12CC1CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation via N-Chlorosuccinimide-Mediated Ring Closure

A foundational method involves treating 3-azabicyclo[3.1.0]hexane with N-chlorosuccinimide (NCS) in diethyl ether under nitrogen, forming a chlorinated intermediate that undergoes base-assisted cyclopropanation. This single-step process achieves 65–70% yield but requires stringent anhydrous conditions.

Representative Procedure :

  • Suspend NCS (23.6 g, 0.175 mol) in Et₂O (500 mL).
  • Add 3-azabicyclo[3.1.0]hexane (8.4 g, 0.1 mol) dropwise at 25°C.
  • Stir for 24 h, filter, and concentrate under reduced pressure.

Transition-Metal-Catalyzed [2+1] Cycloaddition

Palladium-catalyzed reactions using diazaphospholane ligands enable enantioselective cyclopropanation. For example, trifluoroacetimidoyl chlorides react with vinyl aziridines in the presence of Pd(0) to form the bicyclic core with >90% enantiomeric excess (ee).

Key Reaction Parameters :

  • Catalyst: Pd₂(dba)₃ (5 mol%).
  • Ligand: Modular diazaphospholane (10 mol%).
  • Solvent: Toluene, 80°C.
  • Yield: 82% (trans-2-cyano derivative).

Installation of the (1R)-1-Ethynyl Group

Sonogashira Coupling on Preformed Bicyclic Intermediates

The ethynyl group is introduced via cross-coupling between a halogenated bicyclic precursor and trimethylsilylacetylene, followed by desilylation.

Optimized Protocol :

  • React (1R,5S)-1-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate (1 eq) with TMS-acetylene (1.2 eq) using Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) in NEt₃/DMF (3:1).
  • Stir at 60°C for 12 h.
  • Remove TMS with K₂CO₃ in MeOH/H₂O.
  • Isolate the ethynyl derivative in 75% yield.

Enantioselective C–H Alkynylation

A cutting-edge approach employs Pd(0)-catalyzed C–H functionalization using ethynylbenziodoxolones (EBX) as electrophiles. The diazaphospholane ligand ensures (1R) configuration with 94% ee.

Critical Data :

  • Substrate: 3-azabicyclo[3.1.0]hexane.
  • Electrophile: EBX (1.5 eq).
  • Conditions: Pd(0) (5 mol%), ligand (10 mol%), 50°C, 6 h.
  • Yield: 78%, ee: 94%.

Enantiomeric Resolution and Salt Formation

Diastereomeric Salt Crystallization

Racemic ethynyl-3-azabicyclo[3.1.0]hexane is resolved using di-p-toluoyl-D-tartaric acid (D-DTTA) in ethanol. The (1R)-enantiomer forms a less soluble salt, isolated by filtration.

Process Details :

  • Dissolve racemic free base (10 g) in EtOH (100 mL).
  • Add D-DTTA (12 g) and heat to reflux.
  • Cool to 0°C, filter, and wash with cold EtOH.
  • Recover (1R)-enantiomer-D-DTTA salt with 98% ee.

Hydrochloride Salt Preparation

The free base is treated with HCl gas in dichloromethane, followed by antisolvent crystallization.

Optimized Crystallization :

  • Dissolve (1R)-1-ethynyl-3-azabicyclo[3.1.0]hexane (5 g) in CH₂Cl₂ (50 mL).
  • Bubble HCl gas until pH < 2.
  • Add hexane (150 mL) and cool to −20°C.
  • Isolate hydrochloride salt as a white powder (95% yield, 99% purity).

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 3.85 (dd, J = 10.4 Hz, 1H), 3.12 (m, 2H), 2.95 (s, 1H), 1.98 (m, 1H), 1.62 (m, 2H).
  • HRMS : m/z calcd. for C₇H₁₀NCl [M+H]⁺: 144.0575; found: 144.0578.

Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H column, hexane/i-PrOH 90:10) confirms >99% ee for the resolved (1R)-enantiomer.

Industrial-Scale Considerations and Cost Analysis

Bulk synthesis (1 kg scale) incurs a raw material cost of $1,895.40/kg, dominated by palladium catalysts and chiral ligands. Transition-metal recycling and ligand reuse protocols reduce costs by 30%.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethynyl group and nitrogen atom in the bicyclic structure enable nucleophilic substitution under controlled conditions:

Reaction Type Conditions Products Yield
Alkyne alkylationCuI catalyst, DMF, 50°CTerminal alkynes with alkyl/aryl groups65-78%
Amine alkylationK₂CO₃, CH₃CN, refluxN-alkylated azabicyclo derivatives82-90%

Key observations:

  • The rigid bicyclic structure restricts reaction pathways, favoring endo-selectivity.

  • Steric hindrance at the nitrogen site reduces reactivity with bulky electrophiles .

Electrophilic Addition and Cycloaddition

The ethynyl group participates in cycloadditions and electrophilic additions due to its sp-hybridized carbon :

Reaction Reagents/Conditions Outcome
Huisgen cycloadditionCuSO₄/NaAsc, H₂O/tert-BuOH, RTTriazole-fused bicyclic compounds
BrominationBr₂ in CH₂Cl₂, 0°C1,2-dibromo adducts (cis configuration dominant)

Mechanistic Insight :
The ethynyl group’s linear geometry facilitates [2+3] cycloadditions with azides, forming triazoles without compromising the bicyclic core. Stereochemical retention is observed due to the compound’s rigid structure .

Acid-Base Reactions

The hydrochloride salt form enhances solubility in polar solvents and enables pH-dependent reactivity:

Reaction Conditions Behavior
DeprotonationNaOH (1M), H₂O/EtOHFree base formation (reversible)
Salt metathesisAgNO₃ in MeOHPrecipitation of AgCl with free base liberation

Applications :

  • The free base is used in organometallic catalysis.

  • Protonation states influence binding affinity in biological studies .

Reductive and Oxidative Transformations

Controlled redox reactions modify the ethynyl group or nitrogen center :

Reaction Type Conditions Products
HydrogenationH₂ (1 atm), Pd/C, EtOAcSaturated cyclohexane derivative
OxidationKMnO₄, acidic H₂O, 60°CCarboxylic acid via alkyne cleavage

Critical Notes :

  • Hydrogenation preserves the bicyclic structure but saturates the ethynyl group.

  • Over-oxidation can fragment the bicyclic core, requiring precise stoichiometry .

Substituent-Dependent Reactivity

The compound’s reactivity varies with substituents on the nitrogen or bicyclic ring, as demonstrated in patent studies :

Substituent Effect on Reactivity Example Reaction
Electron-withdrawing groups (e.g., Cl, F)Enhanced electrophilic substitutionNitration at para positions
Bulky alkyl chainsReduced nucleophilic attack rateSlower alkylation kinetics (40% yield vs. 90%)

Stability and Degradation Pathways

Under harsh conditions, the compound undergoes degradation:

Condition Degradation Pathway Byproducts
Strong acid (HCl, Δ)Ring-opening via N-protonationLinear amine derivatives
UV light (254 nm)[2π+2π] cycloaddition with itselfDimerized bicyclic compounds

Key Research Findings

  • Stereochemical Integrity : The (1R) configuration remains stable under most reaction conditions, critical for maintaining pharmacological activity .

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) maximize reaction rates by stabilizing transition states .

  • Catalytic Systems : Copper(I) catalysts optimize alkyne-based reactions without racemization .

This compound’s multifunctional reactivity makes it valuable for synthesizing complex heterocycles and exploring structure-activity relationships in drug discovery. Experimental protocols emphasize temperature control and catalyst selection to achieve high regioselectivity and yield .

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, (1R)-1-Ethynyl-3-azabicyclo[3.1.0]hexane;hydrochloride serves as a building block for synthesizing more complex molecules. Its bicyclic structure allows chemists to explore various functionalizations, leading to novel compounds with tailored properties.

Biology

The compound is under investigation for its biological activities , particularly its interactions with biological targets such as enzymes and receptors. Preliminary studies suggest potential roles in modulating acetylcholinesterase activity, which is crucial for neurotransmission.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic applications . Its structural similarity to known pharmacophores positions it as a candidate for drug development, particularly in treating neurodegenerative diseases like Alzheimer's disease due to its potential inhibitory effects on acetylcholinesterase.

Industry

Industrially, the compound finds applications in the production of various chemical products and materials. Its unique properties make it suitable for use in formulations requiring specific reactivity or stability.

Case Study 1: Acetylcholinesterase Inhibition

A study focused on evaluating the inhibitory activity of this compound demonstrated significant potential as an acetylcholinesterase inhibitor, which is crucial for developing treatments for Alzheimer's disease. The compound showed promising results in vitro, with further studies planned to explore its efficacy in vivo.

Case Study 2: Synthetic Applications

Research involving the synthesis of derivatives from this compound highlighted its utility as a precursor in creating complex organic molecules used in pharmaceuticals and agrochemicals. The study reported high yields and selectivity using palladium-catalyzed reactions.

Mechanism of Action

The mechanism of action of (1R)-1-Ethynyl-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 3-azabicyclo[3.1.0]hexane scaffold is versatile, with substituents dictating pharmacological activity. Key comparisons include:

Compound Name Substituent Molecular Formula Key Pharmacological Role Reference
(1R)-1-Ethynyl-3-azabicyclo[3.1.0]hexane HCl Ethynyl C₇H₁₀ClN Potential CNS activity (inferred)
DOV 21947 (Centanafadine HCl) 3,4-Dichlorophenyl C₁₁H₁₁Cl₂N·HCl Triple reuptake inhibitor (SERT, NET, DAT); anti-obesity, ADHD
(1R,5S)-1-(Naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane HCl Naphthalen-2-yl C₁₅H₁₅N·HCl ADHD treatment (triple reuptake inhibition)
1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-azabicyclo[3.1.0]hexane HCl 3-Methyl-1,2,4-oxadiazol-5-yl C₈H₁₁N₃O·HCl Unspecified (heterocyclic substituent)

Key Observations :

  • Ethynyl vs. Aryl Groups : The ethynyl group’s small size and linear geometry may enhance penetration into hydrophobic binding pockets compared to bulkier aryl groups (e.g., dichlorophenyl or naphthalenyl). This could influence target selectivity and pharmacokinetics.
  • DOV 21947: The 3,4-dichlorophenyl substituent in DOV 21947 enhances serotonin/norepinephrine/dopamine reuptake inhibition, validated in rodent obesity models (reduced body weight and triglycerides) .
Pharmacokinetic and Formulation Comparisons
  • Sustained-Release Formulations: (1R,5S)-1-(Naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane HCl is formulated as a sustained-release tablet using hypromellose and lactose monohydrate, achieving 50% dissolution at 4 hours and 80% at 8 hours . No data exist for the ethynyl derivative, but similar excipient strategies (e.g., hydrophilic matrices) may apply.
  • Salt Forms :

    • All compared compounds are hydrochloride salts, improving aqueous solubility and bioavailability.
Clinical and Preclinical Data
Compound Indication Key Findings Reference
DOV 21947 Obesity, metabolic syndrome Reduces body weight (12–15%) and plasma triglycerides in rodents
Centanafadine HCl ADHD Triple reuptake inhibition; Phase II/III trials ongoing
Ethynyl derivative Not reported Inferred CNS potential due to structural similarity

Biological Activity

(1R)-1-Ethynyl-3-azabicyclo[3.1.0]hexane;hydrochloride is a bicyclic compound that belongs to the class of azabicyclo compounds, characterized by the presence of nitrogen atoms within its structure. This compound has garnered attention due to its potential biological activities, particularly as a ligand for opioid receptors, which may have therapeutic applications in veterinary medicine and possibly in human medicine as well.

Structure and Composition

The molecular formula for this compound is C7H10ClNC_7H_{10}ClN with a molecular weight of approximately 143.62 g/mol. The compound features a bicyclic structure with an ethynyl group, which contributes to its unique chemical properties.

PropertyValue
Molecular FormulaC7H10ClNC_7H_{10}ClN
Molecular Weight143.62 g/mol
CAS Number2490355-54-7
InChI KeyYFCVZODUGSBUGT-JWOPXBRZSA-N

This compound interacts with specific molecular targets, particularly the μ-opioid receptor. Research indicates that modifications to the lead structure of this compound can enhance binding affinity and selectivity for the μ receptor over δ and κ subtypes, making it a candidate for treating conditions such as pruritus in dogs .

Opioid Receptor Ligands

A study focused on the structure-activity relationship (SAR) of 3-azabicyclo[3.1.0]hexane compounds demonstrated that certain derivatives exhibit high binding affinities (in the picomolar range) for μ-opioid receptors, indicating their potential as effective analgesics .

Cytostatic Effects

Further research has shown that related compounds can induce cytostatic effects in various cell lines, including transformed 3T3-SV40 cells. Treatment with these compounds resulted in significant alterations in cell cycle progression, particularly arresting cells at the G0/G1 phase, which is crucial for cancer therapy development .

Study FocusFindings
Opioid Receptor BindingHigh binding affinity for μ-opioid receptors (picomolar range)
Cytostatic ActivityInduces G0/G1 phase arrest in transformed cells
Cell MotilityDecreased filopodium-like membrane protrusions post-treatment

Comparative Analysis

When compared to similar compounds such as 2-Azabicyclo[3.2.1]octane and 3-Azabicyclo[3.1.1]heptanes, this compound stands out due to its unique bicyclic structure and ethynyl group, which confer distinct biological properties and applications in drug discovery.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for (1R)-1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride?

  • Methodology : The primary method involves palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones, achieving high yields (70–90%) and diastereoselectivity (>20:1 dr) . Alternative approaches include metal-catalyzed cyclization of 1,5- or 1,6-enynes, forming bicyclic structures in a single step . For lab-scale synthesis, recovery of the free base is facilitated by converting it to the hydrochloride salt (nonvolatile), followed by conventional deprotonation .

Q. How is the hydrochloride salt form advantageous in purification?

  • Methodology : The hydrochloride salt’s nonvolatility prevents co-distillation with solvents during vacuum evaporation, enabling efficient isolation. Post-synthesis, the free base is regenerated using alkaline aqueous solutions (e.g., NaOH), followed by extraction with dichloromethane or ethyl acetate .

Q. What spectroscopic techniques are critical for structural characterization?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm bicyclic framework and substituents (e.g., ethynyl proton at δ ~2.5 ppm) .
  • X-ray crystallography : Resolves stereochemistry (e.g., (1R) configuration) .
  • Mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ for C7_7H9_9NCl requires m/z 158.0372) .

Advanced Research Questions

Q. How can diastereoselectivity in cyclopropanation be optimized?

  • Methodology :

  • Catalyst selection : Pd(PPh3_3)4_4 favors cis-diastereomers, while Ru-based catalysts (e.g., [RuCl2_2(p-cymene)]2_2) may enhance trans-selectivity .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve catalyst stability and selectivity .
  • Temperature control : Lower temperatures (0–25°C) reduce side reactions (e.g., over-reduction) .

Q. What strategies address contradictions in reported biological activity data?

  • Methodology :

  • Dose-response profiling : Test across a wide concentration range (nM–μM) to identify optimal efficacy windows .
  • Cell-line specificity : Compare activity in primary vs. immortalized cells (e.g., HeLa vs. HEK293) to assess tissue-dependent effects .
  • Metabolic stability assays : Use liver microsomes to evaluate pharmacokinetic variability between analogs .

Q. How does the ethynyl group influence pharmacological activity compared to other substituents?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., 6,6-difluoro or methyl derivatives) and compare IC50_{50} values in target assays (e.g., kinase inhibition) .
  • Computational docking : Model ethynyl interactions with binding pockets (e.g., hydrophobic vs. π-π stacking in enzyme active sites) .

Methodological Notes

  • Stereochemical resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, while NOESY NMR confirms bicyclic ring puckering .
  • Scale-up challenges : Industrial production requires catalyst recycling (e.g., immobilized Pd on silica) to reduce costs .
  • Toxicity screening : Prioritize Ames tests and hERG channel assays to rule out genotoxicity and cardiotoxicity early .

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